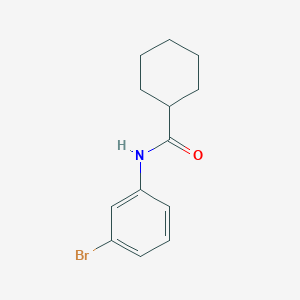

N-(3-bromophenyl)cyclohexanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWRDUYMNRPRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357274 | |

| Record name | N-(3-bromophenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452365-99-0 | |

| Record name | N-(3-bromophenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-bromophenyl)cyclohexanecarboxamide chemical properties

An In-Depth Technical Guide to N-(3-bromophenyl)cyclohexanecarboxamide

Introduction

N-(3-bromophenyl)cyclohexanecarboxamide is a substituted amide featuring a brominated aromatic ring and a saturated carbocyclic moiety. While not extensively characterized in publicly accessible literature, its structure presents significant opportunities for medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions. The cyclohexyl group imparts lipophilicity, a critical parameter in modulating the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its core chemical properties, a proposed synthetic pathway, anticipated spectroscopic characteristics, and its potential applications as a scaffold in research and development.

Section 1: Core Chemical and Physical Properties

N-(3-bromophenyl)cyclohexanecarboxamide is defined by the covalent linkage of a cyclohexanecarbonyl group to the nitrogen of 3-bromoaniline. This structure combines the rigidity of the aromatic ring with the conformational flexibility of the cyclohexyl group.

Chemical Identity

| Property | Value | Source |

| CAS Number | 452365-99-0 | [1] |

| Molecular Formula | C₁₃H₁₆BrNO | [1] |

| Molecular Weight | 282.18 g/mol | [1] |

| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br | N/A |

| InChI Key | GETVYUNQYJUOHT-UHFFFAOYSA-N | [2] |

Note: Physical properties such as melting point, boiling point, and solubility are not widely reported in available literature. These would need to be determined empirically.

Section 2: Synthesis and Mechanistic Considerations

The most direct and reliable method for synthesizing N-(3-bromophenyl)cyclohexanecarboxamide is via the acylation of 3-bromoaniline with cyclohexanecarbonyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is highly efficient for forming amide bonds.

Proposed Synthetic Pathway: Acylation of 3-Bromoaniline

The reaction proceeds by nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically included to scavenge the HCl byproduct, driving the reaction to completion.

Caption: Proposed synthesis workflow for N-(3-bromophenyl)cyclohexanecarboxamide.

Experimental Protocol (Hypothetical)

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

-

Acylation: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(3-bromophenyl)cyclohexanecarboxamide.

Section 3: Spectroscopic Characterization (Anticipated)

Empirical spectroscopic data for this specific molecule is sparse in the literature. However, based on its constituent functional groups, we can reliably predict its spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct regions for the aromatic, amide, and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The four protons on the 3-bromophenyl ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

-

Amide Proton (δ 7.5-8.5 ppm): A broad singlet corresponding to the N-H proton will be visible. Its chemical shift can be concentration-dependent and it will exchange with D₂O.

-

Cyclohexyl Protons (δ 1.2-2.5 ppm): The eleven protons on the cyclohexyl ring will produce a series of broad, overlapping multiplets in the aliphatic region. The alpha-proton (on the carbon adjacent to the carbonyl) will be the most downfield-shifted signal in this group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide clear signals for each unique carbon environment.

-

Carbonyl Carbon (δ ~175 ppm): A single peak in the far downfield region, characteristic of an amide carbonyl.

-

Aromatic Carbons (δ 115-140 ppm): Six signals are expected. The carbon bearing the bromine (C-Br) will appear around δ 122 ppm, and the carbon attached to the nitrogen (C-N) will be shifted downfield to around δ 138-140 ppm.

-

Cyclohexyl Carbons (δ 25-45 ppm): Signals for the six carbons of the cyclohexane ring will appear in the aliphatic region. The alpha-carbon will be the most downfield at approximately δ 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for confirming the presence of key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

-

C=O Stretch (Amide I band): A strong, sharp absorption band at approximately 1650-1680 cm⁻¹.

-

N-H Bend (Amide II band): A peak typically found near 1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and reveal the presence of bromine.

-

Molecular Ion (M⁺): The spectrum will show two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, at m/z 281 and 283. This characteristic isotopic pattern is definitive for a molecule containing one bromine atom.

-

Fragmentation: Common fragmentation patterns would include the loss of the cyclohexyl group and cleavage of the amide bond.

Section 4: Reactivity and Potential Applications in Drug Discovery

The utility of N-(3-bromophenyl)cyclohexanecarboxamide as a research chemical stems from the reactivity of its functional groups, particularly the C-Br bond.

The Bromophenyl Group as a Synthetic Handle

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds. This makes the compound an ideal intermediate or scaffold for building molecular diversity in drug discovery programs.[3]

Potential Transformations:

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, creating biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, accessing more complex aniline derivatives.

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl moieties.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Caption: Potential cross-coupling reactions using the C-Br bond as a synthetic handle.

The Amide Linkage

The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 3-bromoaniline and cyclohexanecarboxylic acid. This stability is a key feature in many drug molecules.

Section 5: Safety and Handling

| Hazard Category | Anticipated Risk | Recommended Precautions |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[4][7] | Avoid generating dust. Use only in a well-ventilated area or chemical fume hood.[7] |

| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Wear appropriate protective gloves (e.g., nitrile).[8] |

| Eye Damage/Irritation | Causes serious eye irritation.[4][8] | Wear safety glasses with side-shields or chemical goggles.[8] |

| Respiratory Sensitization | May cause respiratory irritation.[6] | Avoid breathing dust.[8] |

Recommended Personal Protective Equipment (PPE)

-

Hand Protection: Chemical-resistant gloves (nitrile or neoprene).

-

Eye Protection: Safety glasses or goggles.

-

Skin and Body Protection: Lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.

Handling and Storage

-

Handling: Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Conclusion

N-(3-bromophenyl)cyclohexanecarboxamide is a valuable chemical intermediate whose properties can be confidently predicted from fundamental chemical principles. Its primary utility lies in its capacity as a building block for more complex molecules, driven by the synthetic versatility of the bromophenyl group. For researchers in drug discovery, this compound offers a robust scaffold for creating libraries of novel compounds with tunable physicochemical and pharmacological properties. Empirical determination of its physical properties and biological activity is a logical next step for any research program intending to utilize this molecule.

References

-

1PlusChem. N-(3-BROMOPHENYL)CYCLOHEXANECARBOXAMIDE. [Link]

-

Wiley-VCH. Supporting Information. 2007. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. 2022. [Link]

-

Chemazone. N-(3-bromophenyl)-N-cyclohexyl-2-methylpyrazolidine-3-carboxamide. [Link]

-

PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. [Link]

-

PubChem. Cyclohexanecarboxamide. [Link]

-

PubChem. N-[3-(bromomethyl)phenyl]hexanamide. [Link]

-

PubChem. N-Phenylcyclohexanecarboxamide. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIH National Center for Biotechnology Information. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. 2024. [Link]

-

MDPI. 3-(3-Bromophenyl)-7-acetoxycoumarin. 2022. [Link]

-

YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. 2021. [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. 2021. [Link]

-

PubChem. Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-. [Link]

-

MolPort. Compound N-(3-bromophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide. [Link]

-

ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. 2021. [Link]

Sources

- 1. 1pchem.com [1pchem.com]

- 2. chemazone.com [chemazone.com]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 | CID 16228256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Characteristics of N-(3-bromophenyl)cyclohexanecarboxamide

Introduction

N-(3-bromophenyl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its chemical structure, featuring a bromophenyl group attached to a cyclohexanecarboxamide moiety, suggests a complex interplay of lipophilic and polar characteristics that are critical to its behavior in biological systems. Understanding the physicochemical properties of this molecule is paramount for researchers in drug development, as these characteristics fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a therapeutic agent.

This technical guide provides a comprehensive overview of the key physicochemical characteristics of N-(3-bromophenyl)cyclohexanecarboxamide. It is designed to be a practical resource for researchers, offering not only theoretical insights but also detailed, field-proven experimental protocols for the determination of these properties. The methodologies described herein are presented with an emphasis on scientific integrity, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

Chemical Identity and Structure

-

IUPAC Name: N-(3-bromophenyl)cyclohexanecarboxamide

-

CAS Number: 452365-99-0[1]

-

Molecular Formula: C₁₃H₁₆BrNO[1]

-

Molecular Weight: 282.18 g/mol [1]

-

Chemical Structure:

Physicochemical Properties: A Detailed Examination

A molecule's journey through a biological system is dictated by its intrinsic physical and chemical properties. This section delves into the critical physicochemical parameters of N-(3-bromophenyl)cyclohexanecarboxamide, providing both estimated values based on its structure and detailed protocols for their empirical determination.

Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity.[2] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress and broaden this range.[2]

Estimated Melting Point: Based on structurally similar compounds, the melting point of N-(3-bromophenyl)cyclohexanecarboxamide is anticipated to be in the range of 150-180°C.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value |

| Melting Point (°C) | 150 - 180 |

| Boiling Point (°C) | > 350 (decomposes) |

| Water Solubility | Sparingly soluble |

| logP | 3.5 - 4.5 |

| pKa (amide proton) | 16 - 18 |

This protocol outlines the determination of the melting point range using a standard capillary-based melting point apparatus.

Materials:

-

N-(3-bromophenyl)cyclohexanecarboxamide sample

-

Melting point capillaries (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the N-(3-bromophenyl)cyclohexanecarboxamide sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a melting point capillary into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): To save time, first perform a rapid heating to get an approximate melting point. Set a fast heating rate (e.g., 10-20°C/minute).

-

Accurate Determination: For an accurate measurement, use a fresh capillary with a new sample. Heat the block to a temperature about 20°C below the approximate melting point found in the rapid determination.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute as you approach the expected melting point.[2]

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[2]

-

Repeat: For accuracy, repeat the determination with a fresh sample at least two more times. The results should be consistent.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[2] Using a fresh sample for each determination is important because some compounds may decompose or undergo a change in crystal structure upon melting and resolidifying.[2]

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility

Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter for drug delivery and formulation. For oral administration, a drug must have some aqueous solubility to dissolve in the gastrointestinal fluids before it can be absorbed.

Estimated Solubility: Given the presence of a large non-polar cyclohexyl ring and a bromophenyl group, N-(3-bromophenyl)cyclohexanecarboxamide is expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).

The shake-flask method is the gold standard for determining equilibrium solubility.[3] It involves shaking an excess of the solid compound in a solvent until equilibrium is reached, followed by quantification of the dissolved solute.

Materials:

-

N-(3-bromophenyl)cyclohexanecarboxamide

-

Purified water (or other solvent of interest)

-

Small glass vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard solutions

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of N-(3-bromophenyl)cyclohexanecarboxamide to a known volume of water in a glass vial. The amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. This is done by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

-

Replicate: Perform the experiment in triplicate to ensure the reliability of the results.

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.[3] Maintaining a constant temperature is critical as solubility is temperature-dependent. Filtration is a crucial step to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of the solubility.

Diagram 2: Shake-Flask Solubility Determination Workflow

Caption: Step-by-step workflow for the shake-flask method of solubility determination.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between an immiscible organic solvent (typically n-octanol) and water. It is a key determinant of a drug's ability to cross cell membranes.

Estimated logP: The presence of the cyclohexyl and bromophenyl groups suggests that N-(3-bromophenyl)cyclohexanecarboxamide is a lipophilic molecule. A calculated logP would likely fall in the range of 3.5 to 4.5.

While the shake-flask method is the traditional approach, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a faster and more efficient way to estimate logP.[4] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its logP value.

Materials:

-

N-(3-bromophenyl)cyclohexanecarboxamide

-

HPLC system with a C18 column and a UV detector

-

Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water

-

A set of standard compounds with known logP values covering a range that includes the expected logP of the test compound.

Procedure:

-

Preparation of Solutions: Prepare a stock solution of N-(3-bromophenyl)cyclohexanecarboxamide and solutions of the standard compounds in the mobile phase.

-

HPLC Analysis: Inject the solutions of the standard compounds and the test compound into the HPLC system under isocratic conditions (a constant mobile phase composition).

-

Data Collection: Record the retention time (t_R) for each compound. Also, determine the dead time (t_0), which is the retention time of an unretained compound.

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known logP values. This should yield a linear relationship.

-

Determination of logP: From the linear regression equation of the calibration curve and the measured log k' of N-(3-bromophenyl)cyclohexanecarboxamide, calculate its logP value.

Causality Behind Experimental Choices: In RP-HPLC, the stationary phase is non-polar (like C18), and the mobile phase is polar. Lipophilic compounds have a higher affinity for the stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. The capacity factor normalizes the retention time, providing a measure of the compound's interaction with the stationary phase that is independent of the column dimensions and flow rate.

Diagram 3: HPLC-based logP Determination Workflow

Caption: Workflow for estimating logP using a reversed-phase HPLC method.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base. For N-(3-bromophenyl)cyclohexanecarboxamide, the most relevant pKa is that of the amide proton (N-H). The amide proton is very weakly acidic, and its pKa is generally high.

Estimated pKa: The pKa of the amide proton in N-(3-bromophenyl)cyclohexanecarboxamide is estimated to be in the range of 16-18, indicating that it is not significantly ionized under physiological conditions.

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

-

N-(3-bromophenyl)cyclohexanecarboxamide

-

A series of buffers with known pH values covering a wide range.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of N-(3-bromophenyl)cyclohexanecarboxamide in a suitable solvent (e.g., methanol or DMSO) where it is fully soluble.

-

Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the pH.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorbance spectrum of each sample over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

pKa Calculation: The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Causality Behind Experimental Choices: The change in the UV-Vis spectrum upon ionization is due to the alteration of the chromophore's electronic structure. By monitoring this change as a function of pH, one can determine the pH at which the protonated and deprotonated species are present in equal concentrations, which corresponds to the pKa.

Diagram 4: Spectrophotometric pKa Determination Workflow

Caption: Workflow for determining the pKa of a compound using UV-Vis spectrophotometry.

Conclusion

The physicochemical properties of N-(3-bromophenyl)cyclohexanecarboxamide are fundamental to its potential as a drug candidate. This guide has provided a comprehensive framework for understanding and determining these critical parameters. While estimations based on chemical structure offer a valuable starting point, the detailed experimental protocols provided herein empower researchers to generate robust and reliable empirical data. A thorough characterization of the melting point, solubility, lipophilicity, and pKa will enable a more informed and strategic approach to the development of N-(3-bromophenyl)cyclohexanecarboxamide and its analogs, ultimately accelerating the journey from discovery to potential therapeutic application.

References

- Melting point determination. (n.d.).

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- N-(3-BROMOPHENYL)CYCLOHEXANECARBOXAMIDE. (n.d.). 1PlusChem.

- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.

- Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA NEPIS.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

Sources

An In-depth Technical Guide to N-(3-bromophenyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-bromophenyl)cyclohexanecarboxamide (CAS No. 452365-99-0), a synthetic carboxamide derivative with potential applications in medicinal chemistry and drug discovery. While extensive research on this specific molecule is not widely available in public literature, this document consolidates known information and provides expert insights based on the analysis of its structural motifs and related compounds. We will delve into its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and explore potential biological activities and mechanisms of action based on current scientific understanding of similar chemical entities.

Introduction: The Therapeutic Potential of N-Aryl Amides

The N-aryl amide scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. This structural motif offers a unique combination of stability, hydrogen bonding capabilities, and tunable physicochemical properties, making it an ideal building block for molecules designed to interact with biological targets. The incorporation of a cyclohexyl group can enhance lipophilicity, influencing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the presence of a bromine atom on the phenyl ring provides a handle for further chemical modifications and can contribute to binding interactions through halogen bonding.

N-(3-bromophenyl)cyclohexanecarboxamide combines these key features, suggesting its potential as a valuable intermediate or a pharmacologically active agent in its own right. Derivatives of cyclohexanecarboxamide have been investigated for a range of biological activities, including anticancer and antimicrobial properties[1]. This guide aims to provide a foundational resource for researchers interested in exploring the potential of this and related compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. Below is a summary of the known and predicted properties of N-(3-bromophenyl)cyclohexanecarboxamide.

| Property | Value | Source |

| CAS Number | 452365-99-0 | [2] |

| Molecular Formula | C₁₃H₁₆BrNO | [2] |

| Molecular Weight | 282.18 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF; poorly soluble in water. | General knowledge |

| pKa | Not available | |

| LogP | Not available |

Synthesis of N-(3-bromophenyl)cyclohexanecarboxamide

The most direct and common method for the synthesis of N-(3-bromophenyl)cyclohexanecarboxamide is the acylation of 3-bromoaniline with cyclohexanecarbonyl chloride. This is a standard amide bond formation reaction.

Reaction Scheme

Caption: Hypothetical mechanism of action of N-(3-bromophenyl)cyclohexanecarboxamide as an IDO1 inhibitor.

The N-(3-bromophenyl) moiety is present in the known IDO1 inhibitor, suggesting it may play a role in binding to the enzyme. It is plausible that N-(3-bromophenyl)cyclohexanecarboxamide could serve as a scaffold for the development of novel IDO1 inhibitors. Further research, including in vitro enzymatic assays and cellular assays, would be necessary to validate this hypothesis.

Other Potential Activities

Derivatives of cyclohexanecarboxamide have been explored for various other biological activities, including:

-

Anticancer Activity: Some cyclohexanone derivatives containing dicarboxamide functionalities have shown cytotoxic effects against various cancer cell lines.[][4]

-

Antimicrobial Activity: The cyclohexyl moiety is present in some compounds with reported antibacterial and antifungal properties.[5]

Safety and Handling

No specific safety data sheet (SDS) is publicly available for N-(3-bromophenyl)cyclohexanecarboxamide. However, based on the safety information for structurally similar compounds like N-(4-bromophenyl)acetamide and other brominated aromatic compounds, the following precautions should be taken:[6]

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

N-(3-bromophenyl)cyclohexanecarboxamide is a molecule with untapped potential in the field of medicinal chemistry. Its straightforward synthesis and the presence of key structural motifs found in bioactive compounds make it an attractive candidate for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full characterization of its spectral and physicochemical properties are needed.

-

Biological Screening: Screening against a panel of biological targets, with a particular focus on enzymes like IDO1, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of each structural component to any observed biological activity.

This technical guide serves as a starting point for researchers to unlock the potential of N-(3-bromophenyl)cyclohexanecarboxamide and its derivatives in the development of novel therapeutics.

References

- BenchChem. (2025).

- BenchChem. (2025).

- CABI. (n.d.).

-

Yeh, T.-K., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European Journal of Medicinal Chemistry, 229, 114043. [Link]

- ResearchGate. (n.d.). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design.

- ChemScene. (n.d.). N-(3-bromophenyl)cyclohexanecarboxamide. ChemScene.

- Shoaib, M., et al. (2019). A review on antimicrobial activity of cyclohexane and its functionally substituted derivatives. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87.

- Thermo Fisher Scientific. (2025).

-

Fawzy, F. S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[1][7]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Pharmaceutical Chemistry Journal, 56(8), 999-1008.

- Patel, R., et al. (2021).

- MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Royal Society of Chemistry. (n.d.).

- Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.

- Studylib. (n.d.). N-Acetylation of Aniline Lab: Procedure & Questions.

- Chemistry LibreTexts. (2021).

- ResearchGate. (n.d.).

- ResearchGate. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study.

- Al-Ghorbani, M., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1361.

- PubChem. (n.d.). N-(3-bromophenyl)butanamide.

- Fisher Scientific. (n.d.). Amide Synthesis.

- National Center for Biotechnology Information. (n.d.).

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank, 2021(2), M1229.

- PubChem. (n.d.). Cyclohexanecarboxamide.

- PubChem. (n.d.). 3-Bromophenol.

- Vedejs, E., & Diver, S. T. (1993). Synthesis of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Journal of Organic Chemistry, 58(25), 7355-7357.

- Sarli, V., et al. (2013). Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 346(11), 799-807.

- Sigma-Aldrich. (n.d.). N-(4-BROMOPHENYL)CYCLOHEXANECARBOXAMIDE.

- Organic Chemistry Portal. (n.d.).

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- BenchChem. (2025). An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties.

- Growing Science. (2022).

- PubChem. (n.d.). N-[3-(bromomethyl)phenyl]hexanamide.

- MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

- ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU.

- IT Medical Team. (n.d.). Insilico biological evaluation of newly synthesized 1'-(4-Bromoph....

- MDPI. (2022). 3-(3-Bromophenyl)-7-acetoxycoumarin.

- ChemRxiv. (2022).

- ResearchGate. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

- YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- National Center for Biotechnology Information. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

- ResearchGate. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.

- ResearchGate. (n.d.). Synthesis of N‐(4‐bromophenyl) cyanamide (1),....

Sources

potential biological activity of N-(3-bromophenyl)cyclohexanecarboxamide

An In-Depth Technical Guide to the Potential Biological Activity of N-(3-bromophenyl)cyclohexanecarboxamide

Authored by: Your Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. N-(3-bromophenyl)cyclohexanecarboxamide emerges as a compound of significant interest, positioned at the intersection of two moieties with established pharmacological relevance: the cyclohexanecarboxamide core and the bromophenyl group. While direct and extensive research on this specific molecule is nascent, a comprehensive analysis of its structural components allows for the formulation of robust hypotheses regarding its potential biological activities.

This technical guide is designed for researchers, scientists, and drug development professionals. It serves as a foundational document to direct the investigation into the therapeutic promise of N-(3-bromophenyl)cyclohexanecarboxamide. We will delve into the rationale behind predicting its biological activities, provide detailed, field-proven experimental protocols to test these hypotheses, and offer insights into the interpretation of potential outcomes. Our approach is grounded in established scientific principles, ensuring that the proposed investigations are both logical and self-validating.

Molecular Profile and Rationale for Investigation

N-(3-bromophenyl)cyclohexanecarboxamide is a synthetic amide with the chemical formula C₁₃H₁₆BrNO. Its structure is characterized by a cyclohexanecarboxamide group linked to a 3-bromophenyl substituent.

-

The Cyclohexanecarboxamide Moiety: Derivatives of cyclohexanecarboxamide are known to possess a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The cyclohexane ring provides a non-planar, lipophilic scaffold that can facilitate entry into cells and interaction with hydrophobic pockets of target proteins.

-

The 3-Bromophenyl Group: The presence and position of the bromine atom on the phenyl ring are critical. Bromine is a halogen that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can increase lipophilicity, potentially enhancing membrane permeability. Furthermore, the bromine atom can act as a key binding feature, participating in halogen bonding with biological targets. The 'meta' position of the bromine atom can influence the electronic distribution and steric profile of the molecule, potentially leading to selective interactions with specific enzymes or receptors. Bromophenyl groups are found in a variety of bioactive compounds, including enzyme inhibitors.[3]

Based on this structural analysis, we can hypothesize that N-(3-bromophenyl)cyclohexanecarboxamide may exhibit one or more of the following biological activities:

-

Anticancer Activity: Due to the known cytotoxic and antiproliferative effects of related carboxamide derivatives.[4]

-

Antimicrobial Activity: Given the established antibacterial and antifungal properties of various cyclohexane derivatives.[1][2]

-

Anti-inflammatory Activity: As compounds with similar scaffolds have demonstrated anti-inflammatory effects.[1]

This guide will now outline a systematic approach to investigate these potential activities.

Proposed Investigational Workflow

To systematically evaluate the biological potential of N-(3-bromophenyl)cyclohexanecarboxamide, a tiered screening approach is recommended. This workflow is designed to efficiently identify and characterize the most promising activities.

Caption: Proposed investigational workflow for N-(3-bromophenyl)cyclohexanecarboxamide.

Experimental Protocols: A Step-by-Step Guide

Synthesis of N-(3-bromophenyl)cyclohexanecarboxamide

A plausible synthetic route involves the acylation of 3-bromoaniline with cyclohexanecarbonyl chloride.

Protocol:

-

Dissolve 3-bromoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as an acid scavenger.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-(3-bromophenyl)cyclohexanecarboxamide.

Investigation of Anticancer Activity

3.2.1. Initial Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare a stock solution of N-(3-bromophenyl)cyclohexanecarboxamide in DMSO. Treat the cells with various concentrations of the compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Parameter | Description |

| Cell Lines | MCF-7, A549, HCT116 |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 hours |

| Endpoint | IC₅₀ Value |

Investigation of Antimicrobial Activity

3.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Protocol:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of N-(3-bromophenyl)cyclohexanecarboxamide in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

| Microorganism | Gram Stain | Type |

| Staphylococcus aureus | Positive | Bacterium |

| Escherichia coli | Negative | Bacterium |

| Candida albicans | N/A | Fungus |

Investigation of Anti-inflammatory Activity

3.4.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of N-(3-bromophenyl)cyclohexanecarboxamide for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Caption: Signaling pathway for LPS-induced NO production in macrophages.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and actionable framework for the initial investigation of the biological activities of N-(3-bromophenyl)cyclohexanecarboxamide. The proposed experiments are designed to be robust, reproducible, and to provide clear, interpretable data that will form the basis for further, more in-depth studies.

Positive results in any of the described assays will warrant progression to more advanced characterization, including mechanism of action studies, evaluation against a broader panel of cancer cell lines or microbial strains, and eventually, in vivo efficacy studies in relevant animal models. The structure-activity relationship can also be explored through the synthesis and testing of analogs with modifications to the cyclohexyl and bromophenyl rings.

The journey from a novel chemical entity to a potential therapeutic agent is a long and challenging one. However, with a systematic and scientifically rigorous approach as outlined in this guide, the true therapeutic potential of N-(3-bromophenyl)cyclohexanecarboxamide can be thoroughly and efficiently elucidated.

References

- A Comparative Guide to the Biological Activity of Methyl Cyclohexanecarboxylate Derivatives. Benchchem.

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

- Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents. Google Patents.

-

Cyclohexane and its functionally substituted derivatives. CABI Digital Library. Available at: [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Available at: [Link]

-

Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. Available at: [Link]

-

Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(3-bromophenyl)cyclohexanecarboxamide

Foreword: Charting the Unexplored Territory of a Novel Compound

In the vast landscape of chemical entities, countless molecules hold the potential for profound biological activity, yet remain largely unexplored. N-(3-bromophenyl)cyclohexanecarboxamide is one such compound. While its structure is known, its mechanism of action is a black box, presenting both a challenge and an opportunity for the discerning researcher. This guide is not a declaration of a known mechanism, but rather an expert-led expedition into the unknown. It is a strategic roadmap for the rigorous scientific investigation required to unveil the biological targets and cellular pathways through which this compound exerts its effects. As your partner in this scientific endeavor, I will provide not just the "what" but the "why" behind each experimental choice, grounding our approach in established principles of drug discovery and mechanistic pharmacology.

Structural Scrutiny and Hypothesis Generation: Decoding the Molecular Clues

The structure of N-(3-bromophenyl)cyclohexanecarboxamide itself provides the initial clues for our investigation. It comprises a cyclohexanecarboxamide core linked to a 3-bromophenyl group. This combination of a flexible, lipophilic cyclohexyl ring and a substituted aromatic moiety is a common feature in bioactive molecules.

Based on a comprehensive analysis of scientific literature for structurally analogous compounds, we can formulate several primary hypotheses for its mechanism of action:

-

Hypothesis 1: Anticancer Activity through Apoptosis Induction or Cell Cycle Arrest. The N-phenylcyclohexanecarboxamide scaffold has been identified in compounds exhibiting cytotoxic effects against various cancer cell lines. The presence of a halogen, such as bromine, on the phenyl ring can enhance this activity.

-

Hypothesis 2: Neuromodulatory Effects via Sigma Receptor Interaction. Phenylcyclohexyl derivatives are known to bind to sigma receptors, which are implicated in a range of neurological processes. The specific substitution pattern on the phenyl ring can dictate the affinity and selectivity for sigma-1 and sigma-2 receptor subtypes.

-

Hypothesis 3: Ion Channel Modulation. The lipophilic nature of the cyclohexyl group and the electronic properties of the bromophenyl ring suggest a potential for interaction with the hydrophobic domains of ion channels, leading to either agonistic or antagonistic effects.

-

Hypothesis 4: Enzyme Inhibition. The amide linkage is a key structural motif in many enzyme inhibitors, acting as a hydrogen bond donor and acceptor. The overall shape and electronic distribution of the molecule could allow it to fit into the active site of various enzymes.

The following sections will detail the experimental workflows designed to systematically test these hypotheses.

The Investigative Blueprint: A Multi-pronged Approach to Mechanistic Discovery

To efficiently and rigorously test our hypotheses, a tiered screening and validation strategy is paramount. This approach ensures that we cast a wide net initially and then focus our resources on the most promising leads.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-bromophenyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-bromophenyl)cyclohexanecarboxamide is a substituted amide that holds potential as a building block in medicinal chemistry and materials science. The presence of the bromophenyl group provides a reactive handle for further functionalization, such as cross-coupling reactions, while the cyclohexyl moiety imparts lipophilicity, a key property in drug design. This document provides a comprehensive, field-proven protocol for the synthesis of N-(3-bromophenyl)cyclohexanecarboxamide, grounded in established chemical principles. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Chemical Properties and Reagents

A successful synthesis begins with a thorough understanding of the materials involved. The properties of the key reagents for this protocol are summarized below.

| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Hazards |

| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 | 232.5 | 31 | Corrosive, Irritant |

| Thionyl chloride | SOCl₂ | 118.97 | 76 | -104.5 | Corrosive, Lachrymator, Reacts violently with water |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | 251 | 16.8 | Toxic, Irritant, Mutagenic |

| Triethylamine | C₆H₁₅N | 101.19 | 89.5 | -114.7 | Flammable, Corrosive, Toxic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | -96.7 | Carcinogen, Irritant |

Synthesis Protocol: A Two-Step Approach

The synthesis of N-(3-bromophenyl)cyclohexanecarboxamide is most reliably achieved through a two-step process. This classic approach involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine.[1][2] This method is widely applicable and generally provides high yields.

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

The first step is the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using thionyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

To the flask, add cyclohexanecarboxylic acid (1.0 equivalent).

-

Add anhydrous dichloromethane as a solvent.

-

Slowly add thionyl chloride (1.2 equivalents) to the reaction mixture at room temperature. The addition should be done carefully as the reaction is exothermic and produces hydrogen chloride and sulfur dioxide gas.

-

Once the addition is complete, heat the mixture to reflux (approximately 40-50°C) for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride and DCM by distillation. The lower boiling point of thionyl chloride and DCM allows for their removal under reduced pressure, leaving the desired cyclohexanecarbonyl chloride as the product.

Step 2: Synthesis of N-(3-bromophenyl)cyclohexanecarboxamide

The crude cyclohexanecarbonyl chloride is then reacted with 3-bromoaniline to form the final amide product. Triethylamine is added as a base to neutralize the hydrochloric acid byproduct generated during the reaction.

Materials:

-

Cyclohexanecarbonyl chloride (from Step 1)

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolve 3-bromoaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

-

Cool the solution in an ice bath to 0°C.

-

Dissolve the crude cyclohexanecarbonyl chloride (from Step 1) in anhydrous dichloromethane and add it to the addition funnel.

-

Add the cyclohexanecarbonyl chloride solution dropwise to the cooled 3-bromoaniline solution with vigorous stirring. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude N-(3-bromophenyl)cyclohexanecarboxamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pure crystalline solid.

Reaction Mechanism and Workflow

The overall synthetic process can be visualized as a two-stage workflow, with the first stage being the activation of the carboxylic acid and the second being the amidation reaction.

Caption: Synthetic workflow for N-(3-bromophenyl)cyclohexanecarboxamide.

The mechanism for the formation of the amide bond involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride.

Caption: Mechanism of amide formation.

Characterization

The identity and purity of the synthesized N-(3-bromophenyl)cyclohexanecarboxamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretching vibrations.

-

Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.

Safety Considerations

-

Thionyl chloride is highly corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

3-Bromoaniline is toxic and a suspected mutagen.[4] Avoid inhalation, ingestion, and skin contact.

-

Dichloromethane is a suspected carcinogen. Use in a fume hood and minimize exposure.

-

The reaction between thionyl chloride and cyclohexanecarboxylic acid produces HCl and SO₂ gases , which are corrosive and toxic. Ensure the reaction is performed in a fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(3-bromophenyl)cyclohexanecarboxamide. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their research and development needs. The explanation of the underlying chemical principles aims to empower scientists to adapt and troubleshoot the synthesis as required for their specific applications.

References

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]

Sources

- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 5. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

Application Note & Protocol: Laboratory Synthesis of N-(3-bromophenyl)cyclohexanecarboxamide

Introduction

N-aryl carboxamides are a prevalent structural motif in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The synthesis of these compounds is a cornerstone of medicinal and organic chemistry. This document provides a comprehensive guide to the laboratory-scale synthesis of a specific N-aryl carboxamide, N-(3-bromophenyl)cyclohexanecarboxamide. This compound serves as a valuable building block in drug discovery, with the bromophenyl moiety offering a versatile handle for further functionalization through cross-coupling reactions, and the cyclohexyl group imparting lipophilicity, which can be crucial for modulating pharmacokinetic properties.

This application note details a robust and reliable protocol for the synthesis of N-(3-bromophenyl)cyclohexanecarboxamide via the Schotten-Baumann reaction, a classic yet highly effective method for amide bond formation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and discuss essential safety considerations and purification techniques.

Chemical Principles and Mechanism

The synthesis of N-(3-bromophenyl)cyclohexanecarboxamide is achieved through the acylation of 3-bromoaniline with cyclohexanecarbonyl chloride. This reaction is a prime example of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[1][2][3] The core of this transformation involves the attack of the nucleophilic amine (3-bromoaniline) on the electrophilic carbonyl carbon of the acyl chloride (cyclohexanecarbonyl chloride).

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the carbonyl carbon of cyclohexanecarbonyl chloride, leading to the formation of a tetrahedral intermediate.[1]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, a good leaving group.[1]

-

Deprotonation: The resulting protonated amide is deprotonated by a base, typically a tertiary amine like triethylamine or pyridine, to yield the final N-(3-bromophenyl)cyclohexanecarboxamide and the hydrochloride salt of the base.[1][4] The base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of N-(3-bromophenyl)cyclohexanecarboxamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromoaniline | Reagent | Sigma-Aldrich | Toxic, handle with care in a fume hood.[2][5] |

| Cyclohexanecarbonyl chloride | Reagent | Sigma-Aldrich | Corrosive and lachrymatory, handle in a fume hood.[1][6] |

| Triethylamine | Anhydrous | Sigma-Aldrich | Corrosive, handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Volatile and potentially carcinogenic, use in a fume hood. |

| Hydrochloric Acid (HCl) | 1 M Aqueous | Fisher Scientific | For work-up. |

| Saturated Sodium Bicarbonate | Aqueous | Fisher Scientific | For work-up. |

| Brine | Saturated Aqueous NaCl | Fisher Scientific | For work-up. |

| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich | For drying the organic phase. |

| Ethanol | Reagent | Fisher Scientific | For recrystallization. |

| Hexanes | Reagent | Fisher Scientific | For recrystallization or column chromatography. |

| Ethyl Acetate | Reagent | Fisher Scientific | For column chromatography. |

Safety Precautions

3-Bromoaniline: This compound is toxic if ingested, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[2][5] It is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[2]

Cyclohexanecarbonyl chloride: This reagent is corrosive and a lachrymator.[1][6] It reacts with moisture, so it should be handled under anhydrous conditions.[1] Full PPE, including a face shield, is recommended when handling this chemical. All operations must be conducted in a chemical fume hood.[6]

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. It should always be handled in a chemical fume hood.

Triethylamine: This base is corrosive and has a strong, unpleasant odor. Handle with care in a chemical fume hood.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl carboxamides.[7]

1. Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromoaniline (5.0 g, 29.1 mmol, 1.0 equiv.).

-

Dissolve the 3-bromoaniline in anhydrous dichloromethane (100 mL).

-

Add triethylamine (4.4 g, 6.1 mL, 43.6 mmol, 1.5 equiv.) to the solution.

-

Cool the flask to 0 °C in an ice bath.

2. Addition of Acyl Chloride:

-

In a separate dry dropping funnel, dissolve cyclohexanecarbonyl chloride (4.7 g, 4.5 mL, 32.0 mmol, 1.1 equiv.) in anhydrous dichloromethane (20 mL).

-

Add the cyclohexanecarbonyl chloride solution dropwise to the stirred 3-bromoaniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-bromoaniline is consumed.

3. Work-up Procedure:

-

Quench the reaction by slowly adding 50 mL of deionized water to the reaction flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

Recrystallization: The crude product can often be purified by recrystallization.[8] A common solvent system for N-aryl amides is ethanol/water or hexanes/ethyl acetate.[9]

-

Dissolve the crude solid in a minimal amount of hot ethanol.[4]

-

Slowly add water dropwise until the solution becomes cloudy.[9]

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[10]

-

-

Column Chromatography: If recrystallization does not yield a pure product, purification by column chromatography on silica gel is recommended.[11]

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity).[6]

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(3-bromophenyl)cyclohexanecarboxamide.

-

Characterization

The identity and purity of the synthesized N-(3-bromophenyl)cyclohexanecarboxamide should be confirmed by standard analytical techniques.

-

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-bromophenyl ring and the aliphatic protons of the cyclohexyl group. The amide proton will likely appear as a broad singlet.

-

13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic chemical shift), and the aliphatic carbons of the cyclohexyl ring.[12][13]

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (282.18 g/mol for C₁₃H₁₆BrNO).[14] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion and bromine-containing fragment peaks.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the laboratory synthesis of N-(3-bromophenyl)cyclohexanecarboxamide. By following the outlined procedures for the Schotten-Baumann reaction, work-up, and purification, researchers can reliably obtain this valuable chemical intermediate. Adherence to the specified safety precautions is paramount for the safe execution of this synthesis. The successful synthesis and characterization of N-(3-bromophenyl)cyclohexanecarboxamide will enable its use in a variety of research and development applications, particularly in the field of medicinal chemistry and drug discovery.

References

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

-

ResearchGate. (2016, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

PubChem. (n.d.). 3-Bromoaniline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Cyclohexanecarbonyl chloride. National Center for Biotechnology Information. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]

-

RSC Publishing. (2014). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

-

MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

-

YouTube. (2021, February 9). column chromatography & purification of organic compounds. Chem Help ASAP. [Link]

-

PubMed. (2021). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

-

NIST. (n.d.). Cyclohexanecarboxamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Chem Help ASAP. [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (2009, January). Studies in Organic Mass Spectrometry III 1, 3‐Cyclohexanediones. [Link]

-

mzCloud. (2016, February 24). N 4 Bromo 3 methylphenyl acetamide. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. National Center for Biotechnology Information. [Link]

-

ARKAT USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 3-(4-bromophenyl)oxirane-2-carboxamide. [Link]

-

SpectraBase. (n.d.). N-(3'-Bromophenyl)ethenesulfinamide. [Link]

-

ResearchGate. (2021, October 15). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

ResearchGate. (2019, June). (PDF) Synthesis of 3‐Bromoindenes from 4‐Alkynyl Alcohols/Sulfonamides and Aldehydes via Prins Cyclization, Ring‐Opening and Friedel‐Crafts Reactions. [Link]Ring-Opening_and_Friedel-Crafts_Reactions)

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. scribd.com [scribd.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. spectrabase.com [spectrabase.com]

Application Notes & Protocols: A Researcher's Guide to Characterizing N-(3-bromophenyl)cyclohexanecarboxamide and Other Novel Chemical Entities